molecular formula C15H13N3O3 B5692642 2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5692642
M. Wt: 283.28 g/mol
InChI Key: NFNZGNPPPSUBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DMOP-DOP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DMOP-DOP is a small molecule that has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for further investigation.

Mechanism of Action

2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is believed to act as a sigma-1 receptor agonist, meaning that it binds to and activates this receptor. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling and protein folding, and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of effects on cellular processes, including the regulation of intracellular calcium levels and the modulation of protein folding pathways. Additionally, the compound has been shown to have potential neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its high affinity for certain receptors in the brain, making it a useful tool for studying these receptors. However, the compound's potential neuroprotective effects may also make it difficult to study in certain contexts, as it may interfere with the progression of certain neurological disorders.

Future Directions

There are several potential future directions for research on 2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the compound's potential as a therapeutic agent for neurological disorders, particularly those involving the sigma-1 receptor. Additionally, further investigation into the compound's mechanism of action and its effects on cellular processes could lead to new insights into the functioning of the brain. Finally, the development of new synthetic methods for this compound could allow for the creation of analogs with potentially improved properties.

Synthesis Methods

The synthesis of 2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves several steps, including the reaction of 3,5-dimethoxybenzohydrazide with ethyl acetoacetate to form 3,5-dimethoxyphenyl-1,2,4-oxadiazol-5-yl ethyl ketone. This compound is then reacted with pyridine-2-carboxaldehyde to form this compound.

Scientific Research Applications

2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have potential applications in the field of neuroscience, particularly in the study of certain receptors in the brain. Research has focused on the compound's ability to bind to specific receptors, such as the sigma-1 receptor, and its potential neuroprotective effects.

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-11-7-10(8-12(9-11)20-2)15-17-14(18-21-15)13-5-3-4-6-16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNZGNPPPSUBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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